![molecular formula C19H29NSSi B14369878 3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole CAS No. 90971-73-6](/img/structure/B14369878.png)
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylsulfanyl group and a tri(propan-2-yl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole typically involves the reaction of a pyrrole derivative with phenylsulfanyl and tri(propan-2-yl)silyl reagents. The reaction conditions often require the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrole and facilitate nucleophilic substitution. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyrrole derivative.
Substitution: The tri(propan-2-yl)silyl group can be substituted with other silyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrrole derivatives without the phenylsulfanyl group.
Substitution: Pyrrole derivatives with different sily
Propriétés
Numéro CAS |
90971-73-6 |
|---|---|
Formule moléculaire |
C19H29NSSi |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
(3-phenylsulfanylpyrrol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29NSSi/c1-15(2)22(16(3)4,17(5)6)20-13-12-19(14-20)21-18-10-8-7-9-11-18/h7-17H,1-6H3 |
Clé InChI |
BICGHODFACXNDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)

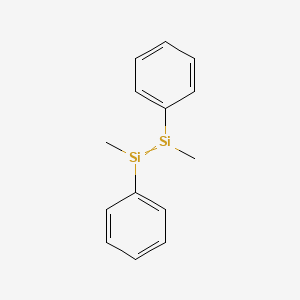
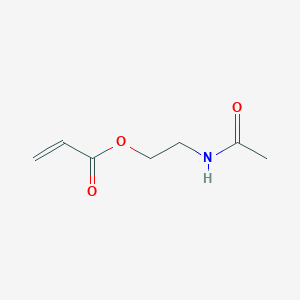
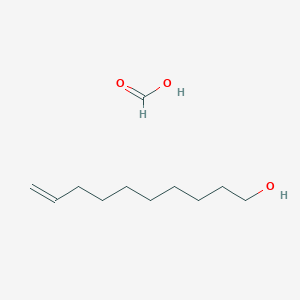
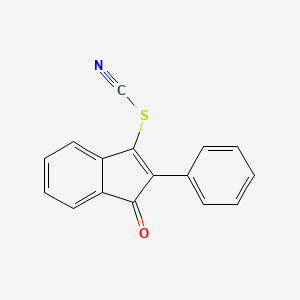
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
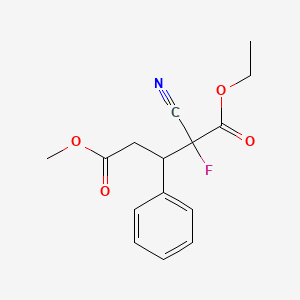
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
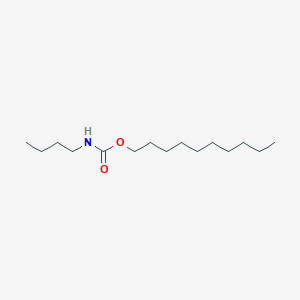
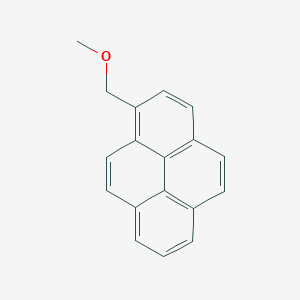
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
